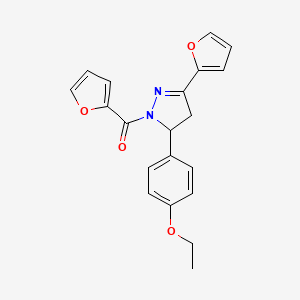
5-(4-ethoxyphenyl)-1-(furan-2-carbonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(4-ethoxyphenyl)-1-(furan-2-carbonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C20H18N2O4 and its molecular weight is 350.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(4-Ethoxyphenyl)-1-(furan-2-carbonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole is a synthetic compound characterized by its unique molecular structure, which includes a pyrazole ring and two furan rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.
Molecular Structure
The molecular formula of this compound is C20H18N2O4, with a molecular weight of 350.374 g/mol. The structure is depicted below:
| Component | Structure |
|---|---|
| Pyrazole Ring | Pyrazole |
| Ethoxyphenyl Group | Ethoxyphenyl |
| Furan Rings | Furan |
Anti-inflammatory Activity
Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. A study demonstrated that modifications in the pyrazole structure could enhance its efficacy against inflammation markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For instance, certain derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The compound has been tested against various bacterial strains, including E. coli and Staphylococcus aureus. It was found that certain derivatives possess strong antibacterial activity, likely due to the presence of the furan and pyrazole moieties which enhance their interaction with microbial targets. In particular, compounds derived from this structure demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
Emerging research suggests that pyrazole derivatives may also exhibit anticancer activity. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation. Specific derivatives have been evaluated for their ability to target cancer cell lines, showing promising results in reducing tumor growth in vitro .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or microbial metabolism.
- Receptor Modulation : It can interact with cellular receptors, altering signal transduction pathways that lead to inflammation or cancer progression.
- Apoptosis Induction : Certain derivatives have been shown to promote programmed cell death in cancerous cells.
Case Studies
- Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects. One derivative exhibited a significant reduction in inflammation markers comparable to indomethacin .
- Antibacterial Evaluation : A novel series of 1-acetyl-3-substituted phenyl-pyrazoles were synthesized and tested against E. coli and S. aureus, showing promising antibacterial activity .
- Anticancer Research : In vitro studies demonstrated that a specific pyrazole derivative inhibited the growth of human cancer cell lines by inducing apoptosis .
Eigenschaften
IUPAC Name |
[3-(4-ethoxyphenyl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-2-24-15-9-7-14(8-10-15)17-13-16(18-5-3-11-25-18)21-22(17)20(23)19-6-4-12-26-19/h3-12,17H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRZICWCOOMITB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














